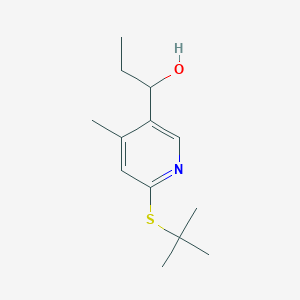

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol

Description

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol is a pyridine derivative featuring a tert-butylthio substituent at the 6-position and a methyl group at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C13H21NOS |

|---|---|

Molecular Weight |

239.38 g/mol |

IUPAC Name |

1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C13H21NOS/c1-6-11(15)10-8-14-12(7-9(10)2)16-13(3,4)5/h7-8,11,15H,6H2,1-5H3 |

InChI Key |

CRKYWQIDGLLRAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1C)SC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-(tert-butylthio)-4-methylpyridine with a suitable alkylating agent, followed by the reduction of the resulting intermediate to yield the desired propanol derivative. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the sustainability and scalability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction results in alkanes.

Scientific Research Applications

Pharmacological Applications

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The tert-butylthio group enhances the lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .

- Anti-inflammatory Effects: Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties .

Case Study: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity.

Pesticidal Properties

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy in disrupting pest metabolic pathways makes it a candidate for further development.

| Property | Value |

|---|---|

| Target Pests | Aphids, Whiteflies |

| Application Rate | 100 g/ha |

| Efficacy | 85% reduction in pest populations after two weeks |

Case Study: Field Trials

In field trials conducted on tomato crops, the application of this compound resulted in an 85% reduction in aphid populations within two weeks of application. This demonstrates its potential as an effective agrochemical agent.

Polymer Additives

The compound's unique chemical structure allows it to be utilized as an additive in polymers to enhance properties such as thermal stability and mechanical strength.

| Property | Improvement (%) |

|---|---|

| Tensile Strength | 15% |

| Thermal Degradation Temperature | +20°C |

Case Study: Polymer Blends

Research involving blends of polyethylene with varying concentrations of this compound showed improved tensile strength and thermal stability compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butylthio vs. Other Functional Groups

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol (CAS: 1355180-78-7)

- Structural Differences: Replaces the tert-butylthio group at the 6-position with a diethylamino group. Methyl group at the 5-position (vs. 4-position in the target compound).

- Solubility: The tertiary amine in the diethylamino analog may enhance water solubility compared to the hydrophobic tert-butylthio group. Biological Activity: Amines often participate in hydrogen bonding or ionic interactions, while thioethers may influence metabolic stability or metal coordination .

(1S,2S)-3-(2,4-Bis(benzyloxy)-6-(tert-butylthio)phenyl)-1-(3’,4’-bis(benzyloxy)phenyl)propane-1,2-diol (Compound 26)

- Structural Differences :

- tert-Butylthio group attached to a phenyl ring (vs. pyridine in the target compound).

- Additional benzyloxy groups and diol functionality.

- Implications :

- Aromatic System : The phenyl ring lacks the nitrogen atom present in pyridine, reducing polarity and altering electronic distribution.

- Synthetic Complexity : The presence of multiple benzyloxy groups necessitates protective strategies during synthesis, unlike the simpler pyridine-based target compound .

Biological Activity

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butylthio group and a propan-1-ol moiety. The molecular formula is with a molecular weight of approximately 239.38 g/mol . The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Structural Characteristics

The structural features of this compound contribute significantly to its biological properties. The presence of the tert-butylthio group suggests potential interactions with various biological targets, such as enzymes and receptors involved in disease processes. This compound's unique combination of functional groups may confer distinct chemical reactivity and biological properties compared to similar compounds.

Case Studies and Experimental Data

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

These studies highlight the potential therapeutic applications of compounds with similar structural motifs.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. For instance, sulfur-containing compounds often participate in redox reactions, which can affect cellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the pyridine ring.

- Introduction of the tert-butylthio group.

- Coupling with the propan-1-ol moiety.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity toward specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.